molecular formula C17H18O4 B1371011 2-(Benzyloxy)-4-propoxybenzoic acid CAS No. 1154276-55-7

2-(Benzyloxy)-4-propoxybenzoic acid

Cat. No.: B1371011
CAS No.: 1154276-55-7
M. Wt: 286.32 g/mol
InChI Key: ITOIQHPSDKKREF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-propoxybenzoic acid: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzoic acid, featuring benzyloxy and propoxy substituents on the benzene ring

Scientific Research Applications

2-(Benzyloxy)-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This chemical may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(Benzyloxy)-4-propoxybenzoic acid” were not found, research in the field of benzylic compounds continues to explore their reactivity and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-propoxybenzoic acid typically involves the following steps:

    Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved through the reaction of benzyl alcohol with a suitable benzoic acid derivative under acidic or basic conditions.

    Introduction of Propoxy Group: The next step involves the introduction of the propoxy group. This can be done through an etherification reaction, where the benzyloxy intermediate reacts with propyl alcohol in the presence of an acid catalyst.

    Final Product Formation: The final step involves the oxidation of the intermediate to form this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-propoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the propoxy group, resulting in different chemical and biological properties.

    4-Propoxybenzoic acid: Lacks the benzyloxy group, leading to variations in reactivity and applications.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

2-(Benzyloxy)-4-propoxybenzoic acid is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenylmethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOIQHPSDKKREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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